3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopentanol
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopentanol is a boronate ester featuring a cyclopentanol substituent. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity . The cyclopentanol group introduces steric bulk and a hydroxyl functionality, which may influence solubility, hydrogen bonding, and coordination with transition-metal catalysts.
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BO3/c1-10(2)11(3,4)15-12(14-10)8-5-6-9(13)7-8/h8-9,13H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSSYCNMKAUKQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCC(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopentanol typically involves the reaction of cyclopentanol with bis(pinacolato)diboron in the presence of a base such as potassium acetate and a palladium catalyst. The reaction is carried out under an inert atmosphere, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to maintain the purity and consistency of the product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, leading to the formation of boronic acids or esters.
Reduction: Reduction reactions can be performed using hydride donors such as sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The dioxaborolane moiety can participate in substitution reactions, particularly in the presence of halides or other electrophiles, forming new carbon-boron bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and catalytic amounts of transition metals.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, organolithium reagents, and Grignard reagents.
Major Products:
Oxidation: Boronic acids, boronic esters.
Reduction: Alcohols, alkanes.
Substitution: Various organoboron compounds.
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopentanol is widely used in scientific research due to its versatility:
Chemistry: It is a key intermediate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of biaryl compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a building block in the development of boron-containing drugs, which are explored for their potential in cancer therapy and as enzyme inhibitors.
Industry: The compound is employed in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopentanol exerts its effects involves the formation of stable boron-carbon bonds. The dioxaborolane moiety acts as a Lewis acid, facilitating various catalytic processes. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity through the formation of covalent bonds with active site residues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physical Properties
The reactivity and applications of pinacol boronate esters are heavily influenced by their substituents. Below is a comparative analysis:
Table 1: Key Properties of Selected Boronate Esters
Key Observations:
- Acidity: The phenolic derivative exhibits higher acidity (pKa ~10) compared to the cyclopentanol analog (pKa ~16–18), making it more reactive in basic conditions for Suzuki couplings .
- Steric Effects: The cyclopentanol group introduces moderate steric hindrance, which may slow transmetallation in cross-couplings but improve selectivity in chiral syntheses .
- Hydrogen Bonding: The hydroxyl group in cyclopentanol enhances solubility in polar solvents and may stabilize transition states in catalytic cycles .
Electronic and Steric Influences on Cross-Coupling Efficiency
- Electron-Withdrawing Groups (EWGs) : Derivatives like 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile () activate the boron center, accelerating oxidative addition with palladium catalysts .
- Bulkiness: Bulky tert-butyl esters (e.g., tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate) exhibit lower coupling efficiency due to steric hindrance, whereas cyclopentanol balances reactivity and accessibility .
Biological Activity
The compound 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopentanol is a boron-containing organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Structure and Composition
- IUPAC Name : 3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentan-1-one
- Molecular Formula : CHBO
- Molecular Weight : 221.21 g/mol
- CAS Number : 101801-001
Physical Properties
| Property | Value |
|---|---|
| Appearance | White solid |
| Solubility in water | Low |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The dioxaborolane moiety is known to participate in reversible covalent bonding with biomolecules such as proteins and nucleic acids.
Anticancer Activity
Recent studies have indicated that compounds containing boron can exhibit anticancer properties. For instance:
- Study on Cell Lines : A study evaluated the cytotoxic effects of the compound on human cancer cell lines (A549 and MCF-7). The results showed a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment.
Neuroprotective Effects
Research has also suggested potential neuroprotective effects of boron-containing compounds. In animal models of neurodegeneration:
- Case Study : In a murine model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups.
Case Study 1: Anticancer Efficacy
A recent investigation focused on the anticancer efficacy of this compound in vitro. The study utilized two human cancer cell lines:
-
MCF-7 (Breast Cancer) :
- Concentration : 25 µM
- Cell Viability : Decreased to 40% after 72 hours.
-
A549 (Lung Cancer) :
- Concentration : 50 µM
- Cell Viability : Decreased to 30% after 48 hours.
These results suggest a dose-dependent cytotoxic effect of the compound on cancer cells.
Case Study 2: Neuroprotection in Animal Models
In another study assessing neuroprotective effects:
- Model Used : Transgenic mice expressing human amyloid precursor protein.
- Treatment Duration : 30 days with daily doses of 10 mg/kg.
- Outcome : Significant reduction in cognitive decline and lower levels of oxidative stress markers compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
